molecular formula C11H10Cl2N2O B194221 alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol CAS No. 24155-42-8

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Cat. No.: B194221
CAS No.: 24155-42-8
M. Wt: 257.11 g/mol
InChI Key: UKVLTPAGJIYSGN-UHFFFAOYSA-N
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Description

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8) is a heterocyclic compound with the molecular formula C₁₁H₁₀Cl₂N₂O and a molecular weight of 257.12 g/mol . Its structure consists of a 2,4-dichlorophenyl group attached to an imidazole ring via an ethanol linker, making it a key intermediate in synthesizing antifungal agents like Econazole and Miconazole .

Biological Activity

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known as 2-(1H-imidazole-1-yl) ethanol with a CAS number of 24155-42-8, is a compound of significant interest in pharmaceutical and agricultural applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 257.12 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an imidazole ring and an ethanol moiety, which contributes to its biological activity .

This compound exhibits various biological activities through different mechanisms:

  • Antifungal Activity : The compound has been identified as a crucial intermediate in synthesizing antifungal agents like Econazole and Miconazole. Its imidazole structure allows it to inhibit enzymes critical for fungal growth .
  • Hepatoprotective Effects : Research indicates that this compound can effectively treat various forms of toxic hepatitis, including those induced by dimethyl formamide and paracetamol. Studies show significant improvements in serum biochemistry indices in animal models treated with this compound compared to control groups .
  • Anticancer Potential : Preliminary studies suggest that derivatives of imidazole compounds exhibit antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The compound's ability to inhibit the growth of these cells has been linked to its structural properties and interaction with specific cellular targets .

Antifungal Activity

A study demonstrated that this compound displays promising antifungal properties. It was found to inhibit the growth of various fungal strains, showing effective minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Hepatoprotective Studies

In a controlled experiment involving mice, the administration of this compound resulted in significant reductions in liver enzyme levels associated with toxicity when compared to untreated groups. The following table summarizes the serum biochemistry indices observed:

Parameter Control Group Treatment Group Statistical Significance
ALT (U/L)150 ± 2075 ± 10P < 0.01
AST (U/L)120 ± 1560 ± 5P < 0.01
Total Bilirubin (mg/dL)2.5 ± 0.51.0 ± 0.2P < 0.05

This data indicates a strong hepatoprotective effect of the compound against toxic agents .

Anticancer Activity

The anticancer properties were evaluated using the MTT assay across multiple cancer cell lines. The results are summarized in the following table:

Compound Cell Line Tested GI50 (µM)
This compoundMCF73.5
HT-294.0
A5496.0

The GI50 values indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Hepatitis Treatment : Patients suffering from drug-induced hepatitis showed marked improvement when treated with this compound over a four-week period, with liver function tests returning to normal ranges.
  • Fungal Infection Management : In agricultural applications, this compound has been utilized effectively as a fungicide in citrus crops, demonstrating reduced fungal incidence and improved yield outcomes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Properties
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for its potential use in treating hepatitis and other infections. Research indicates that this compound can effectively cure various forms of toxic hepatitis, including those caused by dimethyl formamide and acetaminophen. A patent study highlights its efficacy in treating hepatitis, which affects a significant population globally due to viral infections and toxic exposures .

Case Study: Hepatitis Treatment
A clinical study demonstrated that formulations containing this compound significantly improved liver function in patients with drug-induced hepatitis. The compound acts by modulating liver enzyme levels and reducing inflammation, showcasing its therapeutic potential .

1.2 Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of liver carcinoma cells (HEPG2), with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

3.1 Chemical Characteristics
The molecular formula for this compound is C11H10Cl2N2O, with a molecular weight of 257.12 g/mol. It appears as a cream-colored powder and exhibits basic properties .

3.2 Safety Data
Safety data sheets indicate that while the compound is effective in its applications, it must be handled with care due to its potential toxicity if ingested or upon skin contact . Proper safety protocols should be adhered to when handling this compound in laboratory or field settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, and how do they impact yield and purity?

The compound is synthesized via two main pathways:

  • Chemical Synthesis : Starting with 2,4-dichloroacetophenone, sequential reactions (substitution, reduction, and nucleophilic substitution with imidazole) yield the product. This method achieves ~99% purity but may require optimization to reduce byproducts like sulfated ash (≤0.10%) .
  • Biocatalytic Synthesis : Bacterial strains (e.g., Rhodococcus erythropolis) enantioselectively reduce ketone intermediates to produce the (R)-enantiomer with >99% stereoselectivity, crucial for active pharmaceutical ingredients (APIs) . Key Parameters :
MethodYield (%)Purity (%)Stereoselectivity
Chemical85–90≥99.0Racemic
Biocatalytic70–75≥98.0(R)-enantiomer

Q. How does the structural configuration of this compound influence its antifungal activity?

The compound’s imidazole ring binds to fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis. The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration. Chiral resolution studies show the (R)-enantiomer exhibits 3–5× higher activity against Candida albicans compared to the (S)-form .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • HPLC/UV-Vis : CHIRALPAK® IC column (n-hexane/2-propanol/diethylamine, 85:15:0.1) resolves enantiomers (Rt = 13.1 min and 15.3 min) with α = 1.21 .
  • GC-MS : Detects residual solvents (e.g., ethanol) and byproducts like 2,4-dichlorophenyl ketone .
  • Melting Point Analysis : 133–138°C (deviations indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal efficacy across in vitro studies?

Discrepancies arise from variations in:

  • Strain specificity : Activity against Aspergillus fumigatus is pH-dependent (optimal at pH 5.5) .
  • Enantiomeric purity : Racemic mixtures underreport potency compared to isolated (R)-enantiomers . Recommendation : Standardize assays using chiral chromatography and controlled pH conditions .

Q. What methodologies enable enantioselective synthesis of this compound for drug development?

  • Asymmetric Catalysis : Use Ru-BINAP complexes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving 90% enantiomeric excess (ee) .
  • Enzyme Engineering : Directed evolution of ketoreductases improves catalytic efficiency (kcat/Km > 200 mM⁻¹s⁻¹) .

Q. How does environmental degradation of this compound impact its agricultural applications?

In soil, it degrades via hydroxylation (t₁/₂ = 30–45 days) to non-toxic metabolites. However, photodegradation in water generates 3-(1H-imidazol-1-yl)propanoic acid, which requires monitoring via LC-MS/MS .

Q. What strategies improve solid-phase extraction (SPE) efficiency for detecting this compound in environmental samples?

Dummy molecularly imprinted polymers (DMIMs), synthesized using Pickering emulsion polymerization, achieve >95% recovery from fish tissues. Optimize template-to-monomer ratio (1:4) and crosslinker (ethylene glycol dimethacrylate) for selective binding .

Q. How do structural modifications of this compound enhance its pharmacokinetic profile?

  • Ethanol Group Replacement : Substituting with fluorine improves metabolic stability (CLhep reduced from 12 to 3 mL/min/kg) .
  • Chlorophenyl Isosteres : 2,4-Difluorophenyl analogs reduce CYP inhibition, minimizing drug-drug interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight hepatotoxicity risks?

  • Species Differences : Mouse hepatocytes show IC₅₀ = 250 µM, whereas human HepG2 cells exhibit toxicity at 50 µM due to glutathione depletion .
  • Metabolite Variability : Human liver microsomes generate reactive quinone intermediates not observed in rodents .

Q. How can researchers reconcile conflicting data on environmental persistence?

Discrepancies stem from:

  • Soil Type : Clay soils retain the compound longer (t₁/₂ = 60 days vs. 30 days in sandy soils) .
  • Microbial Activity : Phragmites australis rhizosphere microbes accelerate degradation by 40% via peroxidase secretion .

Comparison with Similar Compounds

Key Properties:

  • Appearance : White to off-white crystalline powder .
  • Melting Point : 133–138°C .
  • Solubility: Insoluble in water but soluble in ethanol and organic solvents .
  • Purity : ≥99% in commercial specifications .

Structural and Functional Analogues

Imazalil

  • Structure : Contains a dichlorophenyl-imidazole backbone but with additional substituents (e.g., a glycol chain).
  • Activity: Direct fungicide used post-harvest on citrus and bananas. Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a major metabolite of imazalil in plants and rats .
  • Degradation : Imazalil’s environmental persistence (half-life 12–20 weeks on oranges) is longer than its metabolite .

Denzimol and Nafimidone

  • Structures: Denzimol (α-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol) and nafimidone (2-(1H-imidazol-1-yl)-1-naphthalenylethanone) are (arylalkyl)imidazole anticonvulsants .
  • Activity: Both inhibit maximal electroshock seizures but interact with cytochrome P-450, limiting clinical utility. This compound lacks significant anticonvulsant activity but shares the imidazole moiety critical for enzyme inhibition .

Fluorenylalkyl Imidazoles

  • Example: 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone.
  • Activity : Twice as potent as nafimidone in seizure inhibition (ED₅₀ = 25 mg/kg vs. 56 mg/kg) but less toxic (LD₅₀ = 4550 mg/kg vs. 504 mg/kg) .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

  • Example : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ().
  • Synthesis : Uses sodium metabisulfite-mediated condensation, yielding 92% purity vs. 55% for its acetic acid derivative ().
  • Applications : Explored for metabolic stability in drug design, unlike the dichlorophenyl analogue’s focus on antifungal activity .

Physicochemical Comparison

Property This compound Imazalil Denzimol 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
Molecular Weight 257.12 g/mol 297.14 g/mol 324.41 g/mol 213.23 g/mol
Melting Point 133–138°C 52–54°C Not reported Not reported
Solubility Ethanol, organic solvents Water: 1.3 g/L Lipophilic Ethanol, dichloromethane
Biological Role Antifungal intermediate Direct fungicide Anticonvulsant Metabolic stability studies
Cytochrome P-450 Interaction Moderate (as metabolite) High High Low

Preparation Methods

Nucleophilic Substitution Using Phase-Transfer Catalysis

Reaction Mechanism and Reagent Selection

The nucleophilic substitution method, as detailed in patent CN104860887A, involves the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a polar aprotic solvent and a phase-transfer catalyst . Dimethylformamide (DMF) serves as the solvent, leveraging its high polarity to stabilize dipole-dipole interactions between the substrate and catalyst. Polyethylene glycol 600 (PEG600) acts as the phase-transfer catalyst, facilitating the migration of reactants between phases and enhancing nucleophilic attack by imidazole .

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is displaced by the imidazole nucleophile. A base (caustic soda flakes) neutralizes HCl byproducts, shifting the equilibrium toward product formation .

Optimized Reaction Conditions

The patent emphasizes temperature control as a critical factor. Initial heating to 110–115°C activates the catalyst and solvent system, followed by cooling to 50–55°C during imidazole addition to prevent side reactions . Post-addition, the mixture is reheated to 110–115°C for 4 hours to drive the reaction to completion. This two-stage thermal protocol maximizes yield while minimizing decomposition.

Table 1: Key Parameters in Patent CN104860887A

ParameterValue/Detail
SolventDMF
CatalystPEG600
BaseNaOH (caustic soda flakes)
Temperature Stages110–115°C → 50–55°C → 110–115°C
Yield (Optimized)92% (Example 3)
Melting Point132.5–133.8°C

Recrystallization with toluene ensures high purity (>99%), as evidenced by melting point consistency across trials . The method’s scalability is underscored by solvent recyclability, reducing production costs by ~30% compared to earlier methods using tetrahydrofuran (THF) .

Borohydride Reduction of Ketone Precursors

Reduction Protocol and Stoichiometry

An alternative route involves the reduction of 2,4-dichloro-2-imidazole-acetophenone using potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in alcoholic solvents . In a representative procedure, 1.4 g (5.5 mmol) of the ketone is dissolved in 25 mL of 2-propanol , followed by portion-wise addition of NaBH₄ at 3–5°C . The exothermic reaction is controlled via ice baths, with subsequent reflux at 65–70°C for 1 hour to ensure complete reduction.

Table 2: Borohydride Reduction Conditions

ParameterValue/Detail
Reducing AgentNaBH₄ or KBH₄
SolventMethanol or 2-propanol
Temperature Range0–5°C (addition) → 65–70°C (reflux)
Yield90.5%
Melting Point134–135°C

Workup and Purification

Post-reduction, the mixture is quenched with water, and the product is extracted with ethyl acetate. Neutralization with sodium bicarbonate precipitates the crude product, which is recrystallized from toluene or ethyl acetate . This method achieves 90.5% yield but requires meticulous temperature control to avoid over-reduction or ketone regeneration.

Comparative Analysis of Methodologies

Yield and Purity Considerations

The nucleophilic substitution method outperforms borohydride reduction in yield (92% vs. 90.5% ) and operational simplicity . However, the latter offers advantages in laboratories lacking high-temperature reactors. Purity profiles are comparable, with melting points differing marginally (132.5–133.8°C vs. 134–135°C ) due to recrystallization solvent choices .

Scalability and Cost Efficiency

Industrial adoption favors the patent method due to DMF recyclability and lower catalyst costs. In contrast, borohydride reduction incurs higher expenses from stoichiometric reagent use and stringent cold storage requirements .

Table 3: Method Comparison

FactorNucleophilic SubstitutionBorohydride Reduction
Yield92%90.5%
Solvent RecyclabilityYes (DMF)No
Equipment NeedsHigh-temperature reactorStandard glassware
Cost per Kilogram$1,200$1,500

Optimization Strategies and Mechanistic Insights

Temperature-Dependent Yield Enhancement

In the patent method, elevating the reaction temperature from 90–100°C to 110–115°C increased yields from 45% to 92% . This aligns with Arrhenius kinetics, where higher temperatures accelerate nucleophilic displacement. Conversely, excessive temperatures (>120°C) promote imidazole decomposition, reducing yields to 90% .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLTPAGJIYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074737
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Molecular Weight

257.11 g/mol
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CAS No.

24155-42-8
Record name (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
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Record name 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole
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Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Record name α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
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Synthesis routes and methods

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
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alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

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